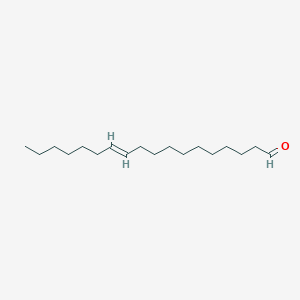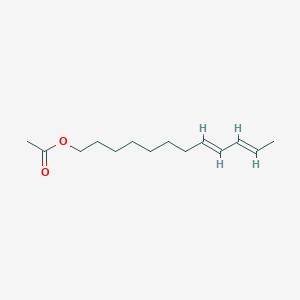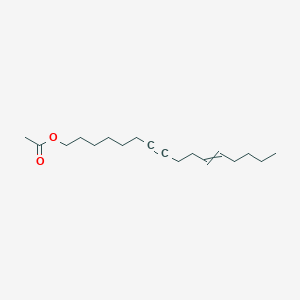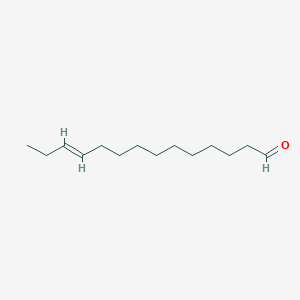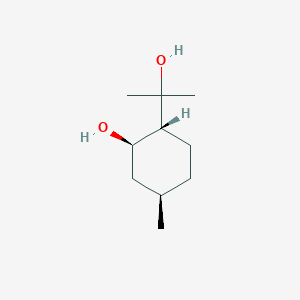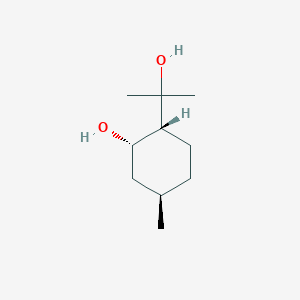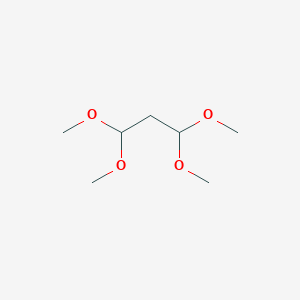
1,1,3,3-Tetramethoxypropan
Übersicht
Beschreibung
Meloxicam Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. It is a derivative of meloxicam, which belongs to the oxicam class of NSAIDs. Meloxicam Sodium is known for its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which helps reduce gastrointestinal side effects commonly associated with NSAIDs .
Wissenschaftliche Forschungsanwendungen
Meloxicam-Natrium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Untersuchung der NSAR-Synthese und der Entwicklung neuer entzündungshemmender Medikamente verwendet.
Biologie: Forschung zu seinen Auswirkungen auf zelluläre Signalwege und seine Rolle bei Entzündungen und Schmerzbehandlung.
Medizin: Klinische Studien zu seiner Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher Erkrankungen.
5. Wirkmechanismus
Meloxicam-Natrium entfaltet seine Wirkung, indem es die Cyclooxygenase (COX)-Enzyme, insbesondere COX-2, hemmt. Diese Hemmung führt zu einer Verringerung der Synthese von Prostaglandinen, die Mediatoren von Entzündungen und Schmerzen sind. Durch die selektive Hemmung von COX-2 reduziert Meloxicam-Natrium Entzündungen und Schmerzen mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu nicht-selektiven NSAR .
Ähnliche Verbindungen:
Piroxicam: Ein weiteres Oxicam-NSAR mit ähnlichen entzündungshemmenden Eigenschaften, aber weniger selektiv für COX-2.
Naproxen: Ein nicht-selektives NSAR mit einem höheren Risiko für gastrointestinale Nebenwirkungen.
Ibuprofen: Ein weit verbreitetes NSAR mit nicht-selektiver COX-Hemmung
Vergleich: Meloxicam-Natrium ist einzigartig in seiner bevorzugten Hemmung von COX-2, die eine wirksame Schmerzlinderung und Entzündungshemmung mit einem geringeren Risiko für gastrointestinale Nebenwirkungen bietet. Dies macht es zu einer bevorzugten Wahl für die langfristige Behandlung chronisch-entzündlicher Erkrankungen .
Wirkmechanismus
Target of Action
1,1,3,3-Tetramethoxypropane is a protected form of malondialdehyde . Malondialdehyde is a reactive aldehyde that is a product of lipid peroxidation and is a marker of oxidative stress .
Mode of Action
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . This reaction is typically carried out in an aqueous solution with a pH adjusted to 1 .
Biochemical Pathways
The primary biochemical pathway involving 1,1,3,3-Tetramethoxypropane is the formation of malondialdehyde via acid hydrolysis . Malondialdehyde is a key player in several biochemical pathways, particularly those related to oxidative stress and lipid peroxidation .
Pharmacokinetics
Its hydrolysis product, malondialdehyde, is known to be rapidly metabolized and excreted in the urine .
Result of Action
The hydrolysis of 1,1,3,3-Tetramethoxypropane results in the formation of malondialdehyde . Malondialdehyde can react with DNA and proteins, forming adducts that may contribute to a variety of pathological processes, including aging and cancer .
Action Environment
The action of 1,1,3,3-Tetramethoxypropane is influenced by the pH of the environment . The compound is stable under normal conditions, but it undergoes hydrolysis in acidic conditions to yield malondialdehyde .
Biochemische Analyse
Biochemical Properties
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . It has been used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . It was also used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Cellular Effects
It has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Molecular Mechanism
It is known to undergo acid hydrolysis to yield malondialdehyde , which is a reactive aldehyde and can interact with various biomolecules.
Temporal Effects in Laboratory Settings
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . The rate constant of hydrolysis was 2.78×10^-4 s^-1
Metabolic Pathways
It is known to undergo acid hydrolysis to yield malondialdehyde
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Meloxicam-Natrium beinhaltet die Reaktion von Meloxicam mit Natriumhydroxid. Der Prozess umfasst typischerweise das Lösen von Meloxicam in einem geeigneten Lösungsmittel wie Ethanol oder Wasser und anschließendem Hinzufügen von Natriumhydroxid, um das Natriumsalz zu bilden. Die Reaktion wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Meloxicam-Natrium die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess umfasst die Herstellung einer Natriumhydroxidlösung, das Mischen mit Meloxicam und die Aufrechterhaltung der Reaktion bei einer bestimmten Temperatur und einem bestimmten pH-Wert. Das resultierende Produkt wird dann gereinigt und getrocknet, um die endgültige Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Meloxicam-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Meloxicam-Natrium kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in der Verbindung verändern.
Substitution: Substitutionsreaktionen können am Thiazolring oder anderen funktionellen Gruppen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Meloxicam, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.
Naproxen: A non-selective NSAID with a higher risk of gastrointestinal side effects.
Ibuprofen: A widely used NSAID with non-selective COX inhibition
Comparison: Meloxicam Sodium is unique in its preferential inhibition of COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal side effects. This makes it a preferred choice for long-term management of chronic inflammatory conditions .
Eigenschaften
IUPAC Name |
1,1,3,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYQFMRBQUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059255 | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-52-3 | |
| Record name | Tetramethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethoxypropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?
A1: The molecular formula of 1,1,3,3-tetramethoxypropane is C7H16O4, and its molecular weight is 164.20 g/mol.
Q2: Are there any characteristic spectroscopic data available for 1,1,3,3-tetramethoxypropane?
A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of 1,1,3,3-tetramethoxypropane and its derivatives. [, , , ]
Q3: What is the primary synthetic application of 1,1,3,3-tetramethoxypropane?
A3: 1,1,3,3-Tetramethoxypropane is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.
Q4: How is 1,1,3,3-tetramethoxypropane utilized in the synthesis of heterocyclic compounds?
A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []
Q5: Can you provide specific examples of heterocyclic compounds synthesized using 1,1,3,3-tetramethoxypropane?
A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using 1,1,3,3-tetramethoxypropane as a key starting material or intermediate. [, , , ]
Q6: What types of reactions are commonly employed with 1,1,3,3-tetramethoxypropane in organic synthesis?
A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]
Q7: Does 1,1,3,3-tetramethoxypropane participate in reactions other than cyclocondensations?
A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []
Q8: Beyond its role in organic synthesis, does 1,1,3,3-tetramethoxypropane have other applications?
A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]
Q9: Can you elaborate on the use of 1,1,3,3-tetramethoxypropane in studying lipid peroxidation?
A9: Researchers utilize 1,1,3,3-tetramethoxypropane to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]
Q10: Is there research on the potential environmental impact of 1,1,3,3-tetramethoxypropane?
A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including 1,1,3,3-tetramethoxypropane. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


